Product packaging for Benzo[g]quinazolin-4-amine(Cat. No.:)

Benzo[g]quinazolin-4-amine

Cat. No.: B13671898
M. Wt: 195.22 g/mol
InChI Key: KKRYHFRCHYNPSA-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, forming the core structure of a vast array of pharmaceuticals and biologically active compounds. researchgate.netarabjchem.org Their prevalence is underscored by the fact that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic ring. researchgate.net This widespread use can be attributed to several key factors. The presence of nitrogen atoms within a cyclic framework imparts specific physicochemical properties, such as enhanced stability, the capacity to form hydrogen bonds, and the ability to modulate electronic distribution. researchgate.netnih.gov These characteristics are crucial for effective interaction with biological targets like enzymes and receptors. ontosight.ai

The structural diversity of nitrogen heterocycles allows them to mimic the structures of natural metabolites and endogenous ligands, enabling them to interact with biological systems with high specificity. researchgate.net This mimicry is a cornerstone of modern drug design. Furthermore, the nitrogen atoms can act as proton acceptors or donors, influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. Their ability to engage in hydrogen bonding with DNA and proteins makes them particularly effective in the design of anticancer and antimicrobial agents. nih.gov The versatility of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. ontosight.ai

Overview of Quinazoline (B50416) and Benzo[g]quinazoline (B13665071) Core Structures

The Benzo[g]quinazoline structure is a tetracyclic aromatic compound formed by the fusion of a naphthalene (B1677914) ring system with a pyrimidine (B1678525) ring. This fusion results in a more extended and rigid planar structure compared to the simpler quinazoline core. The core structure of Benzo[g]quinazolin-4-amine consists of this benzo[g]quinazoline ring system with an amine group attached at the 4-position. ontosight.ai This amino group is a critical feature, as it provides a key site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored biological activities. ontosight.ai

Historical Context of this compound in Chemical Biology Research

The history of this compound is intrinsically linked to the broader exploration of the quinazoline scaffold. The first quinazoline compound was synthesized in 1869 by Griess through the reaction of anthranilic acid and cyanogens. arabjchem.org However, it was not until the mid-20th century that the therapeutic potential of this class of compounds began to be systematically investigated. A significant milestone was the elucidation of the structure of a quinazolinone alkaloid from the Chinese herb Dichroa febrifuga, which demonstrated antimalarial activity. omicsonline.org

The parent quinazoline molecule was first synthesized in 1895 by Bischler and Lang via the decarboxylation of a 2-carboxy derivative. arabjchem.orgsemanticscholar.org The development of more efficient synthetic methods in the early 1900s, notably by Gabriel, paved the way for broader exploration of quinazoline chemistry. arabjchem.org Research into the biological activities of quinazolines and their fused analogs, such as the benzo[g]quinazolines, gained significant momentum in the latter half of the 20th century and continues to be an active area of investigation. The focus on the 4-amino substituted derivatives, including this compound, arose from the discovery that this substitution pattern is a key pharmacophore for a range of biological activities, particularly in the realm of anticancer drug discovery. researchgate.net

Scope and Academic Relevance of Current Research on this compound

Current academic research on this compound and its derivatives is extensive and multifaceted, primarily driven by their potential as therapeutic agents. ontosight.ai The academic relevance of this scaffold lies in its proven ability to serve as a template for the design of potent and selective inhibitors of various biological targets. ontosight.ai

A major focus of ongoing research is the development of this compound derivatives as anticancer agents. researchgate.netmdpi.com Scientists are actively exploring their potential to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. ontosight.ai Another significant area of investigation is their utility as antiviral and antimicrobial agents. ontosight.aimdpi.com Studies have demonstrated the efficacy of benzo[g]quinazoline derivatives against a range of viruses, including herpes simplex virus, coxsackievirus B4, and hepatitis A and C viruses. mdpi.comnih.gov

The development of novel synthetic methodologies to access diverse libraries of this compound analogs is also a key aspect of current research. ontosight.ai These efforts, often aided by computational modeling and high-throughput screening, aim to elucidate structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds. ontosight.ai The ultimate goal of this academic research is to advance promising this compound-based compounds through the drug discovery pipeline towards potential clinical applications. ontosight.ai

Interactive Data Tables

Physicochemical Properties of Benzo[g]quinazoline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)
This compoundC12H9N3195.222.8551.86
3-Methyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4(1H)-oneC13H10N2OS242.30--
N-Benzylquinazolin-4-amineC15H13N3235.293.5440.07

Spectroscopic Data for Selected Benzo[g]quinazoline Derivatives

Compound1H NMR (Solvent, δ ppm)13C NMR (Solvent, δ ppm)
3-Methyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4(1H)-one mdpi.com(DMSO-d6): 13.02 (br s, 1H, -NH), 8.71 (s, 1H, H-5), 8.14 (br s, 1H, H-6), 7.95 (br s, 1H, H-9), 7.77 (s, 1H, H-10), 7.64 (br s, 1H, H-7), 7.51 (br s, 1H, H-8), 3.72 (s, 3H, N-CH3)(DMSO-d6): 175.9 (C-2), 160.2 (C-4), 136.6 (C-4b,9a), 135.3 (C-5a), 130.5 (C-5), 129.9 (C-6), 129.5 (C-8), 127.5 (C-4a), 125.9 (C-9), 115.8 (C-7), 111.3 (C-10), 33.5 (N-CH3)
1-(β-d-ribofuranosyl)-2,2′-anhydro-benzo[g]quinazoline-2,4-(3H)-dione nih.gov(DMSO-d6): 3.30 (2H, m, H5′ and 5″); 4.20 (1H, bs, H4′); 4.50 (1H, bs, H3′); 5.40 (1H, d, J = 6 Hz, H2′); 6.80 (1H, d, J = 6Hz, H1′); 7.55 (1H, t, J = 8 Hz, H7); 7.65 (1H, t, J = 8 Hz, H8); 8.00 (1H, s, H10); 8.05 (1H, d, J = 8 Hz, H9); 8.15 (1H, d, J = 8 Hz, H6); 8.70 (1H, s, H5)(DMSO-d6): 60.80 (C5′); 74.80 (C3′); 88.55 (C4′); 88.75 (C2′); 89.15 (C1′*); 111.10 (C10); 116.90 (C4a); 126.60 (C9); 127.00 (C7)

Research Findings on this compound Derivatives

Derivative ClassKey Research FindingsReference
2-Thioxo-benzo[g]quinazolinesDemonstrated significant antiviral activity against human rotavirus, herpes simplex virus, coxsackievirus B4, and hepatitis A and C viruses. Certain derivatives also showed potent anticancer and antimicrobial properties. mdpi.comnih.govmdpi.com
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-aminesIdentified as potent dual inhibitors of c-Met and VEGFR-2 kinases, showing significant anticancer activity against various cancer cell lines. nih.gov
4-amino-1H-benzo[g]quinazoline-2-oneDeveloped as a fluorescent analog of cytosine, sensitive to pH, and used as a probe to study the protonation states in triplex-forming oligonucleotides. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B13671898 Benzo[g]quinazolin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

benzo[g]quinazolin-4-amine

InChI

InChI=1S/C12H9N3/c13-12-10-5-8-3-1-2-4-9(8)6-11(10)14-7-15-12/h1-7H,(H2,13,14,15)

InChI Key

KKRYHFRCHYNPSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NC=N3)N

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Modifications of Benzo G Quinazolin 4 Amine

Advanced Synthetic Routes to the Benzo[g]quinazolin-4-amine Core

The synthesis of the benzo[g]quinazoline (B13665071) ring system has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient modern techniques. These advanced routes offer advantages such as improved yields, reduced reaction times, milder conditions, and access to a broader range of functionalized derivatives. The following sections explore catalyst-mediated, microwave-assisted, green chemistry, photocatalytic, multicomponent, and enzymatic approaches to this important heterocyclic scaffold. While many methods focus on the broader quinazoline (B50416) class, their principles are often adaptable to the benzo[g] fused system.

Catalyst-Mediated Synthesis (e.g., Metal-Catalyzed Approaches)

Transition-metal catalysis has become an indispensable tool for the construction of complex heterocyclic frameworks, including the quinazoline and benzo[g]quinazoline cores. nih.gov These methods often proceed through atom-economical pathways like acceptorless dehydrogenative coupling (ADC) or versatile cross-coupling reactions, utilizing earth-abundant metals like manganese, iron, and cobalt, as well as noble metals such as palladium and ruthenium. nih.govfrontiersin.org

Manganese-catalyzed reactions, for instance, have been employed for the synthesis of quinazolines through the ADC of 2-aminobenzyl alcohols with nitriles or primary amides. frontiersin.org Similarly, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles offers a ligand-free approach under mild conditions. nih.gov Iron, a cost-effective and non-toxic metal, has been used to catalyze the ADC of (2-aminophenyl)methanols with benzamides, producing only hydrogen and water as byproducts. nih.gov

Palladium catalysts are particularly notable for their role in cross-coupling reactions. A strategy for the synthesis of the related benzo[f]quinazoline-1,3(2H,4H)-diones utilizes a combination of palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by an acid-mediated cycloisomerization. nih.gov Such strategies could be conceptually adapted for the synthesis of the benzo[g]quinazoline skeleton. Copper catalysts have also proven effective in one-pot, three-component annulation reactions to generate quinazoline derivatives. mdpi.com

Summary of Metal-Catalyzed Quinazoline Synthesis Approaches
Metal CatalystReaction TypeStarting MaterialsKey Features
Manganese (Mn)Acceptorless Dehydrogenative Coupling (ADC)2-Aminobenzyl alcohols and nitriles/amidesAtom-economical, use of earth-abundant metal. frontiersin.org
Iron (Fe)Acceptorless Dehydrogenative Coupling (ADC)(2-Aminophenyl)methanols and benzamidesEnvironmentally benign, produces H₂ and H₂O as byproducts. nih.gov
Cobalt (Co)Dehydrogenative Cyclization2-Aminoaryl alcohols and nitrilesLigand-free, mild reaction conditions. nih.gov
Palladium (Pd)Cross-Coupling & CycloisomerizationUracil derivatives, boronic acidsForms polycyclic quinazoline diones, tolerates various functional groups. nih.gov
Copper (Cu)One-pot Three-Component AnnulationBenzaldehydes, benzyl amines, anilinesEfficient construction of the quinazoline core from simple precursors. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation (MWI) has emerged as a powerful technology in organic synthesis, offering significant rate enhancements, improved yields, and cleaner reaction profiles compared to conventional heating. nih.gov Its application in the synthesis of quinazolines and their fused analogues is well-documented. frontiersin.orgresearchgate.netscholarsresearchlibrary.com

A notable example directly relevant to the target scaffold is the microwave-assisted synthesis of benzo[g]quinazolines. This method involves the direct condensation of N-naphthalen-1-yl-benzamidine with various aldehydes. The use of microwave heating in this process dramatically reduces reaction times and often proceeds without the need for a Lewis acid catalyst, representing an efficient and environmentally friendly protocol. frontiersin.org This approach provides a direct entry to the benzo[g]quinazoline core.

Microwave-Assisted Synthesis of Benzo[g]quinazolines frontiersin.org
Reactant 1Reactant 2 (Aldehyde)ConditionsKey Advantage
N-naphthalen-1-yl-benzamidineVarious aromatic aldehydesMicrowave Irradiation (MWI)Rapid, catalyst-free condensation.

Beyond this specific example, microwave energy is broadly used for synthesizing quinazolinone derivatives from 2-halobenzoic acids and amidines using iron catalysts in aqueous media, highlighting a green chemistry approach. sci-hub.cat The synthesis of triazoloquinazolinones and benzimidazoquinazolinones via three-component condensation reactions is also significantly accelerated under microwave irradiation, with products obtained in high yields within minutes. researchgate.net

Non-Metal-Catalyzed and Green Chemistry Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize waste, avoid toxic reagents, and utilize renewable resources. researchgate.net This includes catalyst-free reactions and the use of benign catalysts like molecular iodine.

Molecular iodine has been shown to be an effective, environmentally benign catalyst for quinazoline synthesis. nih.govacs.org For example, iodine can catalyze the amination of benzylic sp³ C-H bonds of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as the oxidant under transition-metal- and solvent-free conditions. organic-chemistry.org Another approach involves an iodine-catalyzed, one-pot, two-step cascade reaction that engages five reactive centers to build complex fused quinazolinone systems. nih.govacs.org

Completely catalyst-free methods have also been developed, often involving multicomponent reactions (MCRs). A notable example is the one-pot, three-component synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds from 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide, which proceeds in excellent yield without any catalyst. nih.govfrontiersin.org Furthermore, performing reactions in water is a cornerstone of green chemistry. Iron-catalyzed C–N coupling reactions to form quinazolinones have been successfully carried out in aqueous media under microwave irradiation. sci-hub.cat

Photocatalytic Synthesis

Photochemical methods, which use light to drive chemical reactions, offer unique pathways for the synthesis of complex molecules under mild conditions. While direct photocatalytic synthesis of this compound is not widely reported, related photochemical strategies demonstrate the potential of this approach.

For instance, the synthesis of benzo frontiersin.orgmdpi.comimidazo[1,2‐c]quinazolines, a related fused heterocyclic system, has been achieved through photocatalysis. researchgate.net Another relevant example is the synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones, which proceeds via a photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment under UV irradiation. beilstein-journals.org

Visible-light-mediated synthesis represents a particularly green approach. A novel method for synthesizing quinazolinones from benzyl bromides and 2-aminobenzamides has been developed that operates at room temperature using blue LED light, entirely without a photocatalyst or other additives. rsc.org Such catalyst-free, light-mediated oxidative coupling reactions showcase a modern, sustainable strategy that could be explored for the construction of the benzo[g]quinazoline core. organic-chemistry.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity from simple starting materials in a single step. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Several MCRs have been developed for the synthesis of the quinazoline nucleus.

An operationally simple, one-pot, two-step cascade method using iodine as a catalyst can produce complex quinazolino nih.govfrontiersin.orgnih.gov-triazolo mdpi.comfrontiersin.orgbenzodiazepines. This transformation involves five reactive centers and proceeds through sequential condensation and cycloaddition reactions. nih.govacs.org Isocyanide-based MCRs are also powerful tools; a one-pot, three-component reaction between 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and various isocyanides can be used to construct fused quinazolinone systems without a catalyst. nih.govfrontiersin.org

These MCR strategies often provide access to diverse molecular scaffolds by simply varying the starting components. For example, a three-component, one-pot reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate is a classic and effective way to build the quinazoline ring. nih.gov The adaptability of these MCRs suggests their potential for the targeted synthesis of the benzo[g]quinazoline core by selecting appropriate naphthalene-based precursors.

Enzymatic Catalysis in Benzo[g]quinazoline Synthesis

Enzymatic catalysis offers a powerful and highly selective approach to chemical synthesis, operating under mild, environmentally benign conditions. However, the application of enzymes for the de novo synthesis of complex, non-natural heterocyclic scaffolds like benzo[g]quinazoline is not extensively documented in the scientific literature. While biocatalysis is a mature field for the production of many fine chemicals and pharmaceuticals, the development of specific enzymes that can construct the benzo[g]quinazoline core from simple precursors appears to be an area that is currently underexplored. Future research in enzyme engineering and directed evolution may yield biocatalysts capable of performing such transformations, aligning with the highest principles of green chemistry.

Oxidative Olefin Bond Cleavage Methodologies

While not extensively documented for the direct synthesis of this compound, oxidative olefin bond cleavage represents a plausible and powerful strategy for the construction of the quinazoline ring system. This approach typically involves the cleavage of a carbon-carbon double bond to form two carbonyl groups, which can then participate in cyclization reactions to form the heterocyclic core. Methodologies such as ozonolysis, the Lemieux-von Rudloff reaction, and Sharpless asymmetric dihydroxylation followed by oxidative cleavage are well-established for this purpose in organic synthesis.

In a hypothetical application to benzo[g]quinazoline synthesis, a suitably substituted naphthalene (B1677914) derivative bearing an olefinic side chain could be subjected to oxidative cleavage. For instance, a 2-amino-3-vinylnaphthalene derivative could be cleaved to a 2-amino-3-formylnaphthalene intermediate. This aldehyde could then be condensed with a nitrogen source, such as an amine or ammonia, followed by cyclization and subsequent aromatization to yield the benzo[g]quinazoline core. The choice of oxidizing agent and reaction conditions would be critical to avoid over-oxidation and ensure high yields of the desired carbonyl intermediate.

Table 1: Key Oxidative Olefin Bond Cleavage Reagents

Reagent/MethodDescriptionPotential Application in Benzo[g]quinazoline Synthesis
Ozone (O₃) A powerful oxidizing agent that cleaves double bonds to form aldehydes, ketones, or carboxylic acids depending on the workup conditions.Cleavage of a vinyl-substituted aminonaphthalene to the corresponding aldehyde, a direct precursor for cyclization.
Lemieux-von Rudloff Reagent (KMnO₄/NaIO₄) A catalytic amount of potassium permanganate with a stoichiometric amount of sodium periodate cleaves alkenes to carboxylic acids or ketones.Conversion of an olefinic precursor to a keto-acid, which could then be cyclized to a quinazolinone intermediate.
Sharpless Dihydroxylation/Oxidative Cleavage Two-step process involving the formation of a vicinal diol using osmium tetroxide, followed by cleavage with an oxidizing agent like sodium periodate.Stereocontrolled introduction of hydroxyl groups, which can then be cleaved to form carbonyls for subsequent ring closure.

Functionalization and Derivatization Strategies for this compound Analogs

The biological activity of benzo[g]quinazoline derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic scaffold.

Substitution at Quinazoline Ring Positions (e.g., C-2, C-4, C-6, C-7, C-8)

The C-2 and C-4 positions of the quinazoline ring are particularly amenable to substitution. A common strategy involves the synthesis of a 2-thioxo-benzo[g]quinazolin-4(3H)-one intermediate. The thioxo group at C-2 serves as a versatile handle for further modifications.

S-Alkylation at C-2: The 2-thioxo group can be readily alkylated with various alkyl or aryl halides in the presence of a base to introduce a wide range of substituents at the C-2 position. researchgate.net

Hydrazinolysis at C-2: Treatment of the 2-thioxo derivative with hydrazine hydrate can replace the sulfur atom with a hydrazinyl group, which can then be used for further derivatization, such as the formation of Schiff bases or cyclization into fused heterocyclic systems. researchgate.net

While derivatization at the C-6, C-7, and C-8 positions of the benzo[g]quinazoline ring is less commonly reported, it can be envisioned through the use of appropriately substituted 3-amino-2-naphthoic acid as a starting material.

Introduction of Diverse Heterocyclic and Aromatic Moieties

The incorporation of other heterocyclic and aromatic rings onto the benzo[g]quinazoline scaffold is a key strategy for modulating its physicochemical properties and biological activity. This can be achieved by attaching these moieties to the functional groups introduced at positions like C-2. For instance, S-alkylation of 2-thioxo-benzo[g]quinazolin-4(3H)-one with chloroacetylated heterocyclic amines can introduce diverse heterocyclic systems.

Scaffold Hybridization Approaches

Scaffold hybridization involves the fusion of the benzo[g]quinazoline ring with other heterocyclic systems to create novel, complex molecular architectures. This can lead to compounds with unique pharmacological profiles.

Pyrazolo[5,1-b]benzo[g]quinazolines: These can be synthesized from 2-hydrazinobenzo[g]quinazolines by cyclization with suitable reagents.

Triazolo[4,3-b]benzo[g]quinazolines: The reaction of 4-hydrazinylquinazoline derivatives with various reagents can lead to the formation of fused triazole rings. ekb.eg For example, treatment with carbon disulfide can yield a triazolo[4,3-c]quinazoline-3(2H)-thione. ekb.eg

Table 2: Examples of Scaffold Hybridization of Benzo[g]quinazoline

Hybrid ScaffoldSynthetic PrecursorReagent for CyclizationReference
Pyrazolo[1,5-c]quinazoline 5-(2-bromoaryl)-1H-pyrazoleKetones or aldehydes nih.gov
researchgate.netnih.govekb.egTriazolo[4,3-c]quinazoline 2-Chloro-4-hydrazinylquinazolineAcetic anhydride ekb.eg
researchgate.netnih.govekb.egTriazolo[4,3-c]quinazoline-3(2H)-thione 4-HydrazinylquinazolineCarbon disulfide ekb.eg

Design of Structurally Rigid Analogs

The design of structurally rigid analogs can help in understanding the conformational requirements for biological activity and can lead to compounds with improved potency and selectivity. This can be achieved by introducing conformational constraints into the molecule. For quinazoline derivatives, this has been explored by incorporating cyclic systems or introducing bulky groups that restrict bond rotation. nih.gov

Analytical Characterization Techniques for Novel this compound Derivatives in Research

The unambiguous characterization of newly synthesized this compound derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons on the benzo[g]quinazoline core provide information about the substitution pattern. For instance, the aromatic protons of the benzo[g]quinazoline nucleus typically appear in the downfield region of the 1H NMR spectrum. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Electrospray ionization (ESI) is a common technique for obtaining the molecular ion peak. soton.ac.uk The fragmentation of quinazolines is highly dependent on their structure. soton.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as N-H, C=O, and C=S stretching vibrations.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, confirming the connectivity of atoms and the stereochemistry. This technique is invaluable for establishing the absolute configuration of chiral centers and understanding intermolecular interactions in the crystal lattice.

Table 3: Common Analytical Techniques for Benzo[g]quinazoline Derivatives

TechniqueInformation Obtained
1H NMR Proton environment, connectivity through coupling patterns.
13C NMR Carbon skeleton of the molecule.
Mass Spectrometry Molecular weight and fragmentation patterns.
IR Spectroscopy Presence of specific functional groups.
X-ray Crystallography Absolute 3D molecular structure.

Structure Activity Relationship Sar and Mechanistic Elucidation of Benzo G Quinazolin 4 Amine Derivatives

Fundamental Principles of Structure-Activity Relationships in Benzo[g]quinazolines

The benzo[g]quinazoline (B13665071) scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net The structure-activity relationship (SAR) of benzo[g]quinazolin-4-amine derivatives is fundamentally linked to the arrangement of its fused ring system, which provides a rigid framework for the precise orientation of various functional groups. The biological activity of these compounds is highly dependent on the nature and position of substituents on the core structure. mdpi.com

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by the introduction of different substituents at various positions on the scaffold.

Substitution at the 2-position: A series of studies on 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides demonstrated that modifications at this position have a profound impact on inhibitory activity. For instance, substituting the N-acetamide group with different aryl moieties leads to a wide range of potencies against EGFR and HER2. tandfonline.com

An N-(4-chlorophenyl)acetamide substitution (Compound 6) results in potent dual inhibition. tandfonline.comtandfonline.com

Introducing a phenyl group (Compound 8) was found to be highly effective. tandfonline.comtandfonline.com

Substitution with a 3,4-dimethylphenyl group (Compound 10) also yields a potent dual inhibitor of both EGFR and HER2. nih.gov

A 4-fluorophenyl group (Compound 16) at this position maintains excellent inhibitory activity. tandfonline.comtandfonline.com

Substitution at the 4-position: The 4-amino group is a critical pharmacophore, often substituted with an anilino (phenylamino) group in many potent kinase inhibitors. This anilino moiety can be further substituted to optimize activity. nih.gov

Substitution at the 6- and 7-positions: Modifications at the C-6 and C-7 positions of the quinazoline (B50416) ring have been explored to enhance potency and selectivity. For example, in related 4-anilino-quinazoline derivatives, inserting a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position was shown to increase inhibitory activity toward EGFR. nih.gov The length of the linker chain between the quinazoline core and the substituent is also a determining factor for activity. nih.gov

Molecular Mechanisms of Action of this compound Analogs

The primary molecular mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases, particularly those belonging to the tyrosine kinase family. tandfonline.com These compounds are designed to act as ATP-competitive inhibitors, binding to the ATP-binding site of enzymes like EGFR and HER2. nih.gov By occupying this site, they block the phosphorylation of tyrosine residues on substrate proteins, thereby interrupting the downstream signaling pathways that control cellular processes such as proliferation, differentiation, and survival. tandfonline.com Molecular docking studies suggest that substituents, such as a sulfonamide group, can form crucial hydrogen bonds with key amino acid residues like Met769 within the enzyme's active site, anchoring the molecule and enhancing its inhibitory effect. tandfonline.com

Several this compound derivatives have been identified as potent inhibitors of EGFR, a key target in cancer therapy. nih.gov A series of sulphonamide benzoquinazolinones demonstrated significant inhibitory activity against EGFR. nih.gov In one study, Compound 11, a 3,5-dimethylphenyl derivative, was found to be the most potent against EGFR with an IC₅₀ value of 2.55 µM. nih.gov Another derivative, Compound 10 (3,4-dimethyl phenyl derivative), also showed more potent activity against EGFR than the reference drug erlotinib (B232), with an IC₅₀ of 3.90 µM compared to 6.21 µM for erlotinib. nih.gov

Further research on a series of 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides revealed even more potent EGFR inhibitors. tandfonline.comtandfonline.com The inhibitory concentrations for several of these compounds were in the nanomolar range, significantly lower than that of erlotinib. tandfonline.comtandfonline.com

EGFR Inhibitory Activity of Selected this compound Derivatives
CompoundSubstituent at N-acetamideIC₅₀ (µM) tandfonline.comtandfonline.com
Compound 64-chlorophenyl0.012
Compound 8phenyl0.009
Compound 102,5-dimethylphenyl0.022
Compound 164-fluorophenyl0.026
Erlotinib (Reference)-0.065

The cross-linking and compensatory activities among HER family members provide a strong rationale for the co-targeting of both EGFR and HER2 enzymes. nih.gov Many this compound derivatives have demonstrated dual inhibitory activity. For the sulphonamide benzoquinazolinones, the 3,4-dimethyl phenyl derivative (Compound 10) was more potent against HER2 than erlotinib (IC₅₀ 5.40 µM vs. 9.42 µM). nih.gov The 4-nitrophenyl derivative (Compound 18) was the most potent in this particular series against HER2, with an IC₅₀ of 3.20 µM. nih.gov

The series of N-substituted acetamide (B32628) derivatives also showed potent dual inhibition of HER2. tandfonline.comtandfonline.com Compound 8, which was the most potent against EGFR, was also highly effective against HER2. tandfonline.comtandfonline.com This dual activity highlights the potential of the benzo[g]quinazoline scaffold for developing inhibitors that can overcome resistance mechanisms associated with the blockage of a single HER receptor. nih.gov

HER2 Inhibitory Activity of Selected this compound Derivatives
CompoundSubstituent at N-acetamideIC₅₀ (µM) tandfonline.comtandfonline.com
Compound 64-chlorophenyl0.021
Compound 8phenyl0.021
Compound 102,5-dimethylphenyl0.042
Compound 164-fluorophenyl0.069
Erlotinib (Reference)-0.088

Enzyme Inhibition and Receptor Targeting

Kinase Inhibition Studies
c-Met Kinase Inhibition

The this compound scaffold has been explored for its potential to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer. Structure-activity relationship (SAR) studies have focused on derivatives featuring a quinazoline core linked to a benzimidazole (B57391) moiety.

In a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives, researchers identified key structural features that govern their inhibitory potency against c-Met. The SAR analysis highlighted that substitutions on the phenyl ring attached to the benzimidazole core are crucial for activity. Specifically, the introduction of small, electron-withdrawing groups on this phenyl ring was found to be favorable for both enzymatic and cellular activities researchgate.net.

One of the most potent compounds in this series, compound 7j , demonstrated significant inhibitory activity against c-Met with an IC50 value of 0.05 µM researchgate.net. This compound's efficacy is attributed to its specific substitution pattern, which allows for optimal interaction within the ATP-binding site of the c-Met kinase researchgate.net. Molecular docking simulations suggest that these derivatives establish a common mode of interaction at the kinase's ATP-binding site researchgate.net.

Table 1: c-Met Kinase Inhibition by this compound Derivatives

Compound c-Met IC50 (µM) Key Structural Features

| 7j | 0.05 | Quinazoline and benzimidazole fragments; specific electron-withdrawing groups on the 2-phenyl-benzimidazole moiety researchgate.net. |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Derivatives of the Benzo[g]quinazoline scaffold have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.

One area of investigation involves 2-thioxobenzo[g]quinazoline derivatives. In a study of these compounds, several derivatives demonstrated potent antiangiogenic activity by targeting VEGFR-2. Notably, compounds 13 and 15 were found to be comparable to the standard drug sorafenib, effecting 1.5- and 1.4-fold inhibition relative to it, respectively mdpi.comresearchgate.net. Molecular docking studies of these compounds rationalized their SAR, indicating interactions with the ATP-binding site in the catalytic domain of VEGFR-2 mdpi.comnih.gov.

Furthermore, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were developed as dual inhibitors of both c-Met and VEGFR-2. Within this series, compound 7j was particularly effective, exhibiting potent inhibition of VEGFR-2 with an IC50 of 0.02 µM researchgate.net. This dual activity highlights the versatility of the quinazoline scaffold in targeting multiple oncogenic kinases.

Another study focused on novel benzo[g]quinazolin derivatives bearing a benzenesulfonamide (B165840) moiety. Compounds 9, 20, 22, and 23 from this series showed excellent VEGFR-2 inhibitory activity, with IC50 values ranging from 0.64 to 1.04 µM researchgate.net.

Table 2: VEGFR-2 Inhibition by this compound Derivatives

Compound VEGFR-2 IC50 (µM) Fold Inhibition (vs. Sorafenib) Key Structural Features
7j 0.02 Not Reported Quinazoline and benzimidazole fragments researchgate.net.
9 0.64 - 1.04 Not Reported Benzenesulfonamide moiety researchgate.net.
13 Not Reported 1.5 2-thioxobenzo[g]quinazoline core mdpi.comresearchgate.net.
15 Not Reported 1.4 2-thioxobenzo[g]quinazoline core mdpi.comresearchgate.net.
20 0.64 - 1.04 Not Reported Benzenesulfonamide moiety researchgate.net.
22 0.64 - 1.04 Not Reported Benzenesulfonamide moiety researchgate.net.

| 23 | 0.64 - 1.04 | Not Reported | Benzenesulfonamide moiety researchgate.net. |

p21-Activated Kinase 4 (PAK4) Inhibition

The p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a role in various cellular processes, and its overexpression is linked to multiple tumor types nih.govfrontiersin.org. While numerous small molecule inhibitors targeting PAK4 have been developed, featuring scaffolds such as indolin-2-one and pyrazolo[3,4-d]pyrimidine, research specifically detailing the structure-activity relationship of this compound derivatives as PAK4 inhibitors is not extensively available in the current literature nih.govresearchgate.net. The exploration of this particular chemical scaffold for PAK4 inhibition remains an area for future investigation.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, and its inhibition can restore cell cycle checkpoints that are often absent in tumor cells nih.gov. The quinazoline scaffold is a known pharmacophore for developing CDK inhibitors researchgate.net. Studies have shown that appropriate substitution of 2-aminoquinazolines can lead to selective inhibition of CDK4 nih.gov. However, specific and detailed structure-activity relationship studies focusing exclusively on the this compound core for CDK4 inhibition are not prominently featured in available scientific literature, suggesting a potential avenue for further research.

Cdc2-Like Kinase (CLK1, CLK2, CLK4) Inhibition

The this compound framework, specifically substituted 6-arylquinazolin-4-amines, has been identified as a potent inhibitor of Cdc2-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing nih.govnih.gov.

These compounds are believed to act as ATP-competitive inhibitors, binding at the kinase hinge region nih.govnih.gov. One potent analog, compound 4 , demonstrated significant and selective inhibition of CLK1 and CLK4. Kinase profiling revealed that this compound had dissociation constants (Kd) of 37 nM for CLK1 and 50 nM for CLK4 nih.gov. In contrast, the well-known CLK inhibitor TG003 showed Kd values of 19 nM, 95 nM, and 30 nM against CLK1, CLK2, and CLK4, respectively nih.gov.

Table 3: CLK Inhibition by a this compound Derivative

Compound Target Kinase Kd (nM) Key Structural Features
4 CLK1 37 6-arylquinazolin-4-amine core nih.gov.
CLK4 50 6-arylquinazolin-4-amine core nih.gov.
TG003 CLK1 19 Thiazolo[5,4-d]pyrimidine core nih.gov.
CLK2 95 Thiazolo[5,4-d]pyrimidine core nih.gov.
Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A) Inhibition

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is associated with several human diseases, and its inhibition is a key therapeutic strategy acs.orgnih.gov. The 6-arylquinazolin-4-amine scaffold has been shown to be effective not only against CLKs but also as a potent inhibitor of DYRK1A nih.govnih.gov.

The same SAR principles that govern CLK inhibition appear to influence DYRK1A activity. The lead compounds from the 6-arylquinazolin-4-amine series act as ATP-competitive inhibitors nih.govnih.gov. A particularly potent analog, compound 4 , was found to inhibit DYRK1A with a Kd of 27 nM nih.gov. This dual activity against both CLK and DYRK1A makes these compounds valuable as chemical probes to study the roles of these kinases in cellular processes like pre-mRNA splicing nih.gov. The development of derivatives with divergent SAR for each isozyme is an ongoing area of research, aiming to create more selective inhibitors nih.gov.

Table 4: DYRK1A Inhibition by a this compound Derivative

Compound Target Kinase Kd (nM) Key Structural Features

| 4 | DYRK1A | 27 | 6-arylquinazolin-4-amine core nih.gov. |

Sirtuin Modulating Activity

Sirtuins are a class of proteins that play important roles in cellular regulation, metabolism, and aging. While various chemical scaffolds have been investigated for their ability to modulate sirtuin activity, there is currently a lack of specific research in the public domain detailing the structure-activity relationships of this compound derivatives as sirtuin modulators. This represents a potential gap in the current understanding and an opportunity for future scientific exploration.

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives exert their biological effects by modulating complex cellular signaling pathways. These pathways are often implicated in cell survival, proliferation, and death, making them key targets in disease therapy.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway leads to the induction of various cytoprotective enzymes. At present, there is a lack of specific research in the reviewed scientific literature directly linking this compound derivatives to the activation of the Nrf2-Keap1 pathway or the induction of enzymes such as NAD(P)H:quinone oxidoreductase 1. While some quinazoline-based compounds have been explored as radiosensitizers, a detailed mechanistic study on their effect on the Nrf2 pathway has not been established. researchgate.net

A significant body of research has focused on the anti-proliferative effects of benzo[g]quinazoline derivatives. These compounds inhibit cell growth through various mechanisms, including the inhibition of key proteins involved in cell cycle regulation and signal transduction.

EGFR/HER2 Inhibition: A series of novel N-(substituted)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)acetamide derivatives were synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Several of these compounds showed potent cytotoxic activity against the A549 lung cancer cell line and exhibited excellent dual inhibitory activity against both EGFR and HER2 enzymes, with IC₅₀ values in the nanomolar range. nih.gov Compound 8 from this series was particularly potent, with IC₅₀ values of 0.009 µM and 0.021 µM for EGFR and HER2, respectively. nih.gov

General Cytotoxicity: The anti-proliferative activity of benzo[g]quinazoline derivatives is not limited to EGFR/HER2 inhibition. As mentioned, derivatives that inhibit topoisomerases also effectively inhibit cell growth. Furthermore, related benzo[g]quinoxaline (B1338093) derivatives have shown potent cytotoxic activity against the MCF-7 breast cancer cell line, with the most active compound exhibiting an IC₅₀ value of 2.89 µM. nih.gov

Compound ClassTarget/MechanismCell LineIC₅₀ (µM)
Benzo[g]quinazolin-benzenesulfonamide (Cmpd 8)EGFR/HER2 InhibitionA549 (Lung)0.009 (EGFR) / 0.021 (HER2)
Benzo[g]quinazolin-benzenesulfonamide (Cmpd 6)EGFR/HER2 InhibitionA549 (Lung)0.011 (EGFR) / 0.025 (HER2)
Benzo[g]quinoxaline derivative (Cmpd 3)Topoisomerase IIβ InhibitionMCF-7 (Breast)2.89
Benzo[g]quinoxaline derivative (Cmpd 9)CytotoxicityMCF-7 (Breast)8.84

Data compiled from studies on the anti-proliferative effects of benzo[g]quinazoline and related scaffolds. nih.govnih.gov

A primary mechanism through which benzo[g]quinazoline derivatives exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.

Modulation of Bcl-2 Family Proteins: Studies on the related benzo[g]quinoxaline scaffold have shown that these derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins. nih.gov This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov

Caspase Activation: The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. Benzo[g]quinazolin-benzenesulfonamide derivatives that potently inhibit EGFR/HER2 were also found to be effective inducers of apoptosis. Investigation into their apoptotic effect showed a marked increase in the cellular levels of caspase-3, a key executioner caspase. The most potent compounds increased caspase-3 levels by 6 to 9-fold compared to control cells, confirming the activation of the apoptotic cascade.

Covalent and Irreversible Binding Mechanisms

Detailed studies elucidating the specific covalent and irreversible binding mechanisms of this compound derivatives are not prominently available in the reviewed scientific literature. Research on analogous compounds, such as certain 4-aminoquinazoline derivatives, has shown that they can act as irreversible inhibitors by forming a covalent bond with their biological targets. This typically involves a warhead moiety on the inhibitor reacting with a nucleophilic amino acid residue on the target protein. However, without direct studies on this compound derivatives, any discussion of their specific mechanisms would be speculative.

Identification of Covalent Binding Sites (e.g., Cysteine Residues)

There is no specific information available from the literature search identifying the covalent binding sites for this compound derivatives. For a compound to act as a covalent inhibitor, it must be demonstrated to form a stable bond with its target protein. This is often confirmed using techniques like mass spectrometry to detect the inhibitor-protein adduct. mdpi.com Subsequent tandem MS/MS analysis can then pinpoint the exact amino acid residue that has been modified. mdpi.com In many targeted covalent inhibitors from the broader quinazoline class, the targeted residue is a cysteine due to the high nucleophilicity of its thiol group. researchgate.net However, without experimental data for the this compound scaffold, the specific residues it may target remain unidentified.

Computational and Theoretical Investigations of Benzo G Quinazolin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for understanding how a ligand, such as Benzo[g]quinazolin-4-amine, might interact with a biological target, typically a protein.

Molecular docking simulations have been extensively used to predict the binding modes of quinazoline (B50416) derivatives within the active sites of various enzymes. For compounds related to this compound, particularly 4-anilinoquinazolines, docking studies have successfully predicted their conformations within the ATP-binding pocket of protein kinases like the Epidermal Growth Factor Receptor (EGFR). These studies indicate that the quinazoline core can fit into the ATP-binding pocket, and the orientation is influenced by substitutions on the core structure. researchgate.net

For instance, in a study on 4-anilinoquinazoline derivatives, docking simulations revealed that these compounds could be inserted into the ATP-binding pocket of EGFR. The precise conformation and binding mode were found to be influenced by modifications at the 3'-position of the anilino group and the 6-alkoxy site of the quinazoline ring. researchgate.net While this study did not specifically include the benzo[g] fused ring, it provides a foundational understanding of how the 4-aminoquinazoline scaffold orients itself within a kinase active site.

A critical outcome of molecular docking is the identification of key amino acid residues that are crucial for the ligand-target interaction. These interactions often involve the formation of hydrogen bonds, which are vital for the stability of the complex.

Studies on 4-anilinoquinazoline derivatives have consistently identified a key hydrogen bond between the N1 of the quinazoline ring and the backbone NH of a methionine residue (Met769 in EGFR) within the hinge region of the kinase domain. researchgate.net Another hydrogen bond is often observed between the N3 of the quinazoline ring and a threonine residue (Thr766 in EGFR), frequently mediated by a water molecule. researchgate.net These interactions are considered essential for the inhibitory activity of this class of compounds.

In the case of this compound, it is predicted that the fundamental hydrogen bonding pattern with the hinge region of a kinase would be conserved. The additional benzene ring in the benzo[g] structure would likely occupy a deeper hydrophobic pocket, potentially forming additional van der Waals or hydrophobic interactions that could enhance binding affinity.

Table 1: Predicted Interactions of 4-Anilinoquinazoline Derivatives with EGFR Tyrosine Kinase
Compound TypeKey Interacting ResiduesType of InteractionReference
4-AnilinoquinazolinesMet769Hydrogen Bond (N1 of quinazoline with backbone NH) researchgate.net
4-AnilinoquinazolinesThr766Hydrogen Bond (N3 of quinazoline via water molecule) researchgate.net
4-AnilinoquinazolinesAsp776/Cys773Hydrogen Bond (with 6-alkoxy substituent) researchgate.net

The ATP-binding site of protein kinases is a highly conserved region that has been a primary target for the development of inhibitors. The 4-aminoquinazoline scaffold is a well-established ATP-competitive inhibitor, meaning it binds to the same site as ATP, thereby preventing the transfer of a phosphate group to a substrate protein.

Molecular docking studies focusing on 4-aminoquinazoline derivatives have provided detailed insights into their interactions within the ATP-binding site of kinases like EGFR and VEGFR. ekb.egnih.gov These studies highlight that the quinazoline ring system mimics the adenine ring of ATP, allowing it to form the critical hydrogen bonds with the hinge region of the kinase.

For this compound, the extended aromatic system provided by the benzo[g] fusion would be expected to interact with hydrophobic regions of the ATP-binding site, potentially leading to increased potency and selectivity compared to the simpler quinazoline core. The specific interactions would depend on the topology of the ATP-binding site of the target kinase. A study on benzo[g]quinazolin-based benzenesulfonamide (B165840) derivatives identified them as dual EGFR/HER2 inhibitors, and molecular modeling suggested that the most active compounds demonstrated favorable binding scores within the EGFR active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are valuable tools for predicting the biological activity of novel compounds before they are synthesized, thus saving time and resources. For quinazoline derivatives, several QSAR studies have been conducted to develop predictive models for their anticancer activities. nih.govnih.gov

A 3D-QSAR study on 4-anilinoquinazoline derivatives as EGFR kinase inhibitors utilized molecular field analysis to generate steric and electrostatic descriptors. The resulting models showed good internal and external predictability, indicating their utility in guiding the design of new inhibitors. nih.gov These models establish a mathematical equation that relates the calculated physicochemical parameters (descriptors) to the observed biological activity. nih.gov

While a specific QSAR model for this compound is not available in the reviewed literature, the principles derived from studies on related quinazolines can be applied. A QSAR model for a series of quinazoline derivatives identified constitutional, functional, chemical, and charge descriptors as significant for predicting anticancer activity. nih.gov

The development of a QSAR model involves identifying the key physicochemical descriptors that correlate with the biological response. These descriptors can be electronic, steric, hydrophobic, or topological in nature. frontiersin.org

In a QSAR study of quinazoline derivatives, it was found that atomic net charges were among the most important descriptors for predicting anticancer activity. researchgate.net Specifically, the model indicated that a more positive atomic charge on certain carbon and oxygen atoms, along with higher HOMO (Highest Occupied Molecular Orbital) energy and lower LUMO (Lowest Unoccupied Molecular Orbital) energy, correlated with increased activity. researchgate.net This suggests that the electronic properties of the quinazoline scaffold and its substituents play a crucial role in their biological function.

For this compound, the extended π-system of the benzo[g] ring would significantly influence its electronic descriptors, such as HOMO and LUMO energies, which in turn would be expected to impact its biological activity.

Table 2: Key Physicochemical Descriptors in QSAR Models for Quinazoline Derivatives
Descriptor TypeSpecific DescriptorImpact on ActivityReference
ElectronicAtomic Net Charge (on specific atoms)Positive correlation researchgate.net
ElectronicHOMO EnergyPositive correlation researchgate.net
ElectronicLUMO EnergyNegative correlation researchgate.net
StericMolecular Field Analysis (Steric Fields)Influences binding and activity nih.gov
ElectrostaticMolecular Field Analysis (Electrostatic Fields)Influences binding and activity nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules like this compound. These calculations provide a theoretical framework to understand the electron distribution and its influence on the molecule's stability and reactivity. By solving the Schrödinger equation for the electronic system, DFT can predict a wide range of molecular properties.

Elucidation of Electronic Properties and Reactivity

DFT calculations are instrumental in elucidating the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to calculate other important electronic descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. sapub.org These parameters collectively provide a comprehensive picture of the molecule's electronic nature and its inherent reactivity. For instance, a smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net

Table 1: Key Electronic Properties of this compound (Illustrative DFT Data)

PropertyDescriptionIllustrative Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE)Difference between LUMO and HOMO energies4.4 eV
Ionization PotentialEnergy required to remove an electron6.5 eV
Electron AffinityEnergy released upon gaining an electron1.5 eV

Note: The values in this table are illustrative and intended to represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Correlation of Quantum Mechanical Parameters (e.g., LUMO energies) with Reactivity

Quantum mechanical parameters obtained from DFT calculations, particularly the energies of the frontier molecular orbitals, can be correlated with the reactivity of this compound. The energy of the LUMO is of particular interest as it represents the ability of a molecule to accept an electron pair. A lower LUMO energy indicates a better electron acceptor, suggesting greater reactivity towards nucleophiles.

Studies on related quinazoline derivatives have demonstrated a correlation between calculated LUMO energies and their observed biological activities or chemical reactivity. For instance, in the context of enzyme inhibition, a lower LUMO energy might suggest a stronger interaction with electron-rich residues in an active site. By systematically modifying the structure of this compound and calculating the corresponding LUMO energies, researchers can predict how these changes will affect its reactivity and design molecules with enhanced properties.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound derivatives, a pharmacophore model can be developed based on a set of known active compounds. nih.gov This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. enamine.net This allows for the rapid identification of new molecules that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening. The identified "hits" from virtual screening can then be prioritized for synthesis and biological evaluation, accelerating the discovery of new lead compounds based on the this compound scaffold.

Table 2: Common Pharmacophoric Features for Benzo[g]quinazoline (B13665071) Derivatives

FeatureDescription
Aromatic RingThe fused ring system of the benzo[g]quinazoline core.
Hydrogen Bond DonorThe amine group at the 4-position.
Hydrogen Bond AcceptorNitrogen atoms within the quinazoline ring system.
Hydrophobic FeaturesThe nonpolar regions of the aromatic rings.

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide detailed insights into how the molecule interacts with a biological target, such as a protein receptor or enzyme, at an atomic level.

By placing a model of this compound in a simulated environment with its target protein, researchers can observe the dynamics of the binding process. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. escholarship.org

Furthermore, MD simulations can be used to calculate the binding free energy of the complex, which is a measure of the affinity between the ligand and its target. This information is crucial for understanding the potency of the compound and for guiding the design of derivatives with improved binding affinity. The results from MD simulations can help to rationalize experimental findings and provide a dynamic picture of the molecular recognition process.

Table 3: Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

ParameterDescription
Root Mean Square Deviation (RMSD)Measures the stability of the protein and ligand over time.
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of different regions of the protein.
Hydrogen Bond AnalysisIdentifies the formation and duration of hydrogen bonds between the ligand and protein.
Binding Free Energy (e.g., MM/GBSA)Estimates the strength of the interaction between the ligand and the protein.

Preclinical Biological Evaluation Studies of Benzo G Quinazolin 4 Amine Analogs

In Vitro Enzymatic Assays for Target Inhibition

Enzymatic assays are crucial for determining the direct inhibitory effects of benzo[g]quinazolin-4-amine analogs on specific molecular targets, particularly protein kinases involved in cell signaling pathways. A significant focus of this research has been on their ability to inhibit kinases crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and HER2.

Several studies have synthesized and evaluated series of benzo[g]quinazoline (B13665071) derivatives for their inhibitory activity against these enzymes. For instance, a series of 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides were assessed as dual EGFR/HER2 inhibitors. nih.gov The results demonstrated that specific compounds exhibited potent inhibition of both enzymes, with IC50 values in the nanomolar range. nih.gov Compound 8 from this series was identified as the most potent, with IC50 values of 0.009 µM and 0.021 µM for EGFR and HER2, respectively. nih.gov Similarly, other research has shown that 2-thioxobenzo[g]quinazoline derivatives can effectively inhibit VEGFR-2, with some compounds showing inhibition comparable to or better than the standard drug sorafenib. mdpi.com

These enzymatic assays confirm that benzo[g]quinazoline-based scaffolds can be potent inhibitors of key receptor tyrosine kinases. The mechanism often involves binding to the ATP-binding site within the catalytic domain of the kinase, which prevents the phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and angiogenesis. mdpi.comnih.gov

Table 1: In Vitro Enzymatic Inhibition by this compound Analogs

Compound Target Enzyme IC50 (µM) Reference
Compound 6 EGFR 0.012 nih.gov
HER2 0.025 nih.gov
Compound 8 EGFR 0.009 nih.gov
HER2 0.021 nih.gov
Compound 10 EGFR 0.026 nih.gov
HER2 0.069 nih.gov
Compound 13 VEGFR-2 1.5-fold > Sorafenib mdpi.com
Compound 15 VEGFR-2 1.4-fold > Sorafenib mdpi.com
Compound 16 EGFR 0.015 nih.gov

Cell-Based Assays for Mechanistic Investigations

Following initial enzymatic screening, cell-based assays are employed to understand how these compounds affect cellular processes within an intact cell environment. These assays provide deeper insights into the mechanisms underlying their biological activities.

A key mechanism for inhibiting receptor tyrosine kinases like VEGFR-2 is to prevent their autophosphorylation upon ligand binding. Studies on 2-(quinazolin-4-ylamino)- nih.govresearchgate.netbenzoquinone derivatives, which are structurally related to the benzo[g]quinazoline core, have shown that these compounds can function as potent, irreversible inhibitors of the VEGFR-2 kinase domain. drugbank.com Research confirmed that several of these compounds effectively inhibit VEGF-stimulated autophosphorylation in intact cells. drugbank.com Mass spectral studies provided evidence that these inhibitors form a covalent bond with Cys-1045 in the kinase domain, explaining their irreversible, non-ATP-competitive mode of action. drugbank.com This covalent interaction effectively blocks the signal transduction cascade initiated by VEGF, which is a critical step in angiogenesis.

The anti-proliferative activity of benzo[g]quinazoline analogs has been evaluated against a panel of human cancer cell lines. These studies reveal that the compounds can induce cell death and inhibit proliferation through various mechanisms, including apoptosis and cell cycle arrest.

Derivatives of 2-thioxobenzo[g]quinazoline demonstrated promising cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values in the low micromolar range. mdpi.com Further mechanistic studies using flow cytometry showed that the most active compounds induced apoptosis. For example, compounds 14 and 15 induced the highest levels of apoptosis (30.76% and 25.30%, respectively) in MCF-7 cells. mdpi.com The induction of apoptosis was also confirmed by fluorescence microscopy with Hoechst staining, which detected DNA fragmentation, a hallmark of apoptotic cell death. mdpi.com

Other studies on related quinazoline (B50416) derivatives have shown that they can arrest the cell cycle at specific phases. For instance, certain quinazoline sulfonamide derivatives were found to arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov The anti-proliferative mechanism often involves the modulation of key regulatory proteins. For example, some analogs induce apoptosis by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Table 2: Anti-Proliferative Activity of Benzo[g]quinazoline Analogs against Cancer Cell Lines

Compound Cell Line Activity (IC50 µM) Reference
Compound 3 MCF-7 (Breast) 2.89 nih.gov
Compound 9 MCF-7 (Breast) 8.84 nih.gov
Compound 13 MCF-7 (Breast) 8.8 ± 0.5 mdpi.com
HepG2 (Liver) 26.0 ± 2.5 mdpi.com
Compound 14 MCF-7 (Breast) 9.1 ± 0.6 mdpi.com
HepG2 (Liver) 33.1 ± 3.4 mdpi.com
Compound 15 MCF-7 (Breast) 10.9 ± 0.9 mdpi.com

Benzo[g]quinazoline derivatives have demonstrated notable antiviral properties against several human viruses. An in vitro investigation of sixteen 2-thioxo-benzo[g]quinazoline derivatives was conducted to assess their effectiveness against the human rotavirus Wa strain. nih.govnih.govresearchgate.net All tested compounds showed some level of antiviral activity, with compounds 1, 2, 3, 9, and 16 exhibiting the highest activity, reducing the viral load by 50% to 66%. nih.govnih.gov

Mechanistic studies using in-silico molecular docking suggested that these active compounds act as promising inhibitors of the rotavirus outer capsid protein VP4. nih.govnih.gov By binding to this protein, the compounds likely interfere with the virus's ability to attach to and enter host cells, thus inhibiting the initial stages of infection. The parent compounds (1, 2, 3 ) and a thioether derivative (9 ) were particularly effective, indicating specific structural features are key to this antiviral action. nih.gov Previous research has also noted the activity of benzoquinazolines against Herpes Simplex Virus (HSV) and Coxsackievirus B4, suggesting a broad spectrum of potential antiviral applications. nih.govnih.govresearchgate.net

Table 3: Antiviral Activity of Benzo[g]quinazoline Analogs against Human Rotavirus Wa Strain

Compound Viral Reduction (%) Putative Mechanism Reference
Compound 1 60% VP4 Protein Inhibition nih.gov
Compound 2 ~50-60% VP4 Protein Inhibition nih.gov
Compound 3 ~50-60% VP4 Protein Inhibition nih.gov
Compound 9 66% VP4 Protein Inhibition nih.gov

| Compound 16 | ~50-66% | VP4 Protein Inhibition | nih.govnih.gov |

The antimicrobial potential of benzo[g]quinazoline derivatives has been explored against a wide range of pathogens. A study involving twenty-eight 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives evaluated their activity against five Gram-positive bacteria, five Gram-negative bacteria, and ten fungal strains. researchgate.netnih.gov The findings revealed that most of the tested compounds possess strong activity against both bacterial and fungal species. researchgate.net

Compounds 8 and 23 were identified as the most active against Gram-positive bacteria. researchgate.netnih.gov Several other compounds demonstrated significant antibacterial activity against Gram-negative bacteria, particularly Escherichia coli. researchgate.netnih.gov The antifungal activity was also notable against multiple fungal strains. researchgate.net Another study focused on the antifungal activity of benzo[g]quinazolines against Candida albicans, a common cause of candidiasis. researchgate.net The cup-plate diffusion method showed that compounds 1 and 2 had significant effects, with inhibition zones of 20 mm and 22 mm, respectively, comparable to the standard drug fluconazole (B54011) (26 mm). researchgate.net

Mechanistic investigations through molecular docking suggest that the antifungal activity may stem from the inhibition of Candida spp. CYP51 (lanosterol 14-α-demethylase), an essential enzyme in fungal cell membrane biosynthesis. researchgate.net The antibacterial mechanism for quinazolinone-based compounds, in general, has been linked to the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. acs.org

Several studies have highlighted the anti-inflammatory potential of quinazolinone analogs. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. imist.ma

In vivo and in silico studies of new quinazolin-4-one derivatives demonstrated significant analgesic and anti-inflammatory activities. imist.ma Molecular docking studies predicted that these compounds could bind effectively to the active site of the COX-2 isoenzyme. imist.ma For example, compounds A and C showed appreciable inhibition of edema, with percent inhibitions of 19% and 43%, respectively, compared to 15% for the standard drug diclofenac (B195802) sodium. imist.ma The docking study supported these findings, showing strong binding affinities for the COX-2 enzyme. imist.ma

Other research on different series of quinazolinone analogs has consistently shown anti-inflammatory effects. The introduction of moieties like azetidinone and thiazolidinone to the quinazolinone core can enhance this activity. nih.govmdpi.com Thiazolidinone derivatives, in particular, often show superior anti-inflammatory potential compared to corresponding azetidinone derivatives. nih.gov

Probing Protonation Sites in Triple-Stranded Oligonucleotides Using Fluorescent Analogs

The formation of triple-stranded DNA or RNA structures is of significant interest for its potential role in gene regulation and as a tool in molecular biology. These structures, particularly the pyrimidine (B1678525) motif (PyPu*Py), often require the protonation of cytosine residues in the third strand for stability, which makes their formation pH-dependent. nih.gov Understanding the specific protonation state of bases within these triplexes is crucial for their design and application.

To this end, a fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, has been synthesized and utilized as a pH-sensitive probe. nih.govnih.gov This analog, when incorporated into a 2'-O-Me ribonucleoside, demonstrates distinct fluorescence properties that are responsive to changes in pH. nih.govnih.gov At a neutral pH of 7.1, the compound exhibits a fluorescence emission maximum at 456 nm with a quantum yield of 0.62. nih.govnih.gov As the pH is lowered to 2.1, the emission maximum shifts to 492 nm. nih.govnih.gov The pKa of this analog was determined to be 4.0, which is very close to that of cytosine (4.17), making it an excellent substitute for studying protonation events relevant to cytosine in oligonucleotides. nih.gov

When this benzo[g]quinazoline analog is incorporated into triplex-forming oligonucleotides, it serves as a reporter on the local environment. The formation of the triple-stranded structure is indicated by a significant quenching of the analog's fluorescence emission, by approximately 88%. nih.gov Furthermore, the protonation of the N-3 position of the quinazoline ring, a key event in triplex stabilization, is directly observable as a shift in the fluorescence emission maximum from 485 nm to 465 nm. nih.gov The use of this probe has provided unambiguous evidence that the formation of a pyrimidine motif triplex does not necessitate the protonation of all cytosine-like residues in the third strand. nih.govnih.gov

Table 1: Fluorescence Properties of 4-amino-1H-benzo[g]quinazoline-2-one Ribonucleoside Analog
ParameterValueCondition
Fluorescence Emission Maximum456 nmpH 7.1
Fluorescence Emission Maximum492 nmpH 2.1
Fluorescence Quantum Yield (Φ)0.62pH 7.1
pKa4.0-
Emission Shift upon N-3 Protonation485 nm to 465 nmIn triplex structure
Fluorescence Quenching upon Triplex Formation~88%In triplex structure

Investigation of Specific Biological Targets and Pathways

Derivatives of the quinazoline scaffold, including benzo[g]quinazoline analogs, have been the subject of extensive research to identify their biological targets and elucidate their mechanisms of action, primarily in the context of cancer and infectious diseases.

A predominant area of investigation has been their role as protein kinase inhibitors . nih.gov The 4-aminoquinazoline core is a well-established pharmacophore for targeting kinases. nih.gov These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity. mdpi.com This inhibition disrupts cellular signaling pathways that are often hyperactive in cancer cells, leading to reduced cell proliferation and survival. nih.gov Specific targets include:

Tyrosine Kinases : Many quinazoline derivatives target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com Overexpression of these RTKs is common in various cancers. mdpi.com

Serine/Threonine Kinases : Through structure-based design, novel quinazolin-4-amine (B77745) derivatives have been developed as potent and selective inhibitors of Aurora A kinase, a key regulator of mitosis. nih.gov

Beyond cancer, benzo[g]quinazoline derivatives have been evaluated for their antifungal properties . researchgate.netnih.gov Several analogs have shown promising activity against Candida albicans, an opportunistic fungal pathogen. nih.gov Molecular docking studies suggest that these compounds may target lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netnih.gov By inhibiting this enzyme, the compounds disrupt membrane integrity, leading to fungal cell death.

In the field of virology, various 2-thioxo-benzo[g]quinazolines have been investigated for antiviral activity . nih.gov Studies have demonstrated the efficacy of certain derivatives against a range of viruses, including adenovirus type 7, bacteriophage phiX174, herpes simplex viruses (HSV-1 and 2), and coxsackievirus B4. nih.gov The precise mechanisms and viral targets for these compounds are a subject of ongoing research.

Table 2: Investigated Biological Targets of this compound and Related Analogs
Target ClassSpecific Target/PathwayTherapeutic Area
Protein KinasesAurora A KinaseOncology
Protein KinasesEGFR, VEGFR (Tyrosine Kinases)Oncology
Fungal EnzymesCYP51 (Lanosterol 14α-demethylase)Antifungal
Viral ComponentsVarious (e.g., Adenovirus, HSV)Antiviral

Comparative Analysis with Established Research Compounds

The preclinical evaluation of new this compound analogs frequently involves a comparative analysis against established drugs or research compounds to benchmark their potency, selectivity, and potential for further development.

In the area of oncology, the performance of novel quinazolin-4-amine kinase inhibitors is often compared to FDA-approved drugs that share the same core structure, such as gefitinib (B1684475) and erlotinib (B232), which are both EGFR inhibitors. mdpi.com For example, a series of 4-benzothienylamino quinazoline derivatives demonstrated good anticancer activity, although their potency was lower than that of gefitinib and erlotinib. mdpi.com In another study focused on Aurora kinase inhibition, structure-based design led to a quinazolin-4-amine derivative with significantly improved selectivity for Aurora A over Aurora B (>757-fold), a substantial enhancement compared to the lead compound which had only 3-fold selectivity. nih.gov

In the context of antifungal research, benzo[g]quinazoline derivatives have been directly compared with the widely used antifungal agent fluconazole. researchgate.netnih.gov In an in vitro cup-plate diffusion assay against C. albicans, two benzo[g]quinazoline compounds produced inhibition zones of 20 mm and 22 mm. nih.gov This activity was comparable to that of the positive control, fluconazole, which produced an inhibition zone of 26 mm under the same conditions. nih.gov

Table 3: Comparative Activity of Benzo[g]quinazoline Analogs and Established Compounds
Compound ClassBiological TargetTest Compound ActivityReference CompoundReference Compound Activity
Quinazolin-4-amine derivativeAurora A Kinase>757-fold selectivity (Aurora A vs B)Lead Compound3-fold selectivity (Aurora A vs B)
Benzo[g]quinazoline 1Candida albicans20 mm inhibition zoneFluconazole26 mm inhibition zone
Benzo[g]quinazoline 2Candida albicans22 mm inhibition zoneFluconazole26 mm inhibition zone

Future Directions and Research Perspectives

Design Principles for Next-Generation Benzo[g]quinazolin-4-amine Derivatives

The design of next-generation this compound derivatives will be guided by several key principles aimed at enhancing their efficacy, selectivity, and drug-like properties. A primary strategy will be the continued application of molecular hybridization, which involves combining the benzo[g]quinazoline (B13665071) core with other pharmacologically active moieties to create hybrid molecules with improved or novel activities. nih.gov This approach has already shown promise in the broader field of quinazoline (B50416) chemistry.

Structure-activity relationship (SAR) studies will remain a cornerstone of the design process. mdpi.com Systematic modifications of the substituents at various positions of the benzo[g]quinazoline ring system will be crucial to delineate the structural requirements for optimal activity against specific biological targets. For instance, in the development of dual EGFR/HER2 inhibitors, specific substitutions on the benzo[g]quinazoline scaffold were found to be critical for potent enzymatic inhibition. researchgate.net

Furthermore, the principles of bioisosterism and scaffold hopping will be increasingly employed to generate novel analogs with improved pharmacokinetic profiles and reduced off-target effects. researchgate.net By replacing certain functional groups with others that have similar physical or chemical properties, researchers can fine-tune the biological activity of the parent compound. Scaffold hopping, on the other hand, will enable the exploration of new chemical space by replacing the core benzo[g]quinazoline structure with related but distinct heterocyclic systems, potentially leading to the discovery of compounds with entirely new pharmacological profiles.

Exploration of Novel Biological Targets for this compound Scaffolds

While much of the research on benzo[g]quinazoline derivatives has focused on established targets such as protein kinases, future investigations will increasingly venture into the exploration of novel biological targets. This expansion of the target landscape is crucial for addressing unmet medical needs and overcoming drug resistance.

One promising area of exploration is the targeting of enzymes involved in DNA processing. Certain benzo[h]quinazoline and benzo[f]quinazoline (B14752245) derivatives have been shown to interfere with the activity of topoisomerase I and II, enzymes critical for DNA replication and repair. nih.gov This suggests that this compound derivatives could be designed as potent DNA intercalators or topoisomerase inhibitors for cancer therapy.

Another emerging area of interest is the targeting of enzymes in pathogenic microorganisms. For example, some benzo[g]quinazolines have been investigated as potential antifungal agents that target lanosterol (B1674476) 14-α-demethylase, an essential enzyme in fungal cell membrane biosynthesis. nih.gov The exploration of other microbial targets could lead to the development of novel antibacterial and antiviral agents. Furthermore, the diverse biological activities reported for the broader quinazoline class, including anti-inflammatory and anticonvulsant effects, suggest that this compound scaffolds may interact with a wide range of currently unexplored receptors and enzymes. nih.govresearchgate.net

Development of Multi-Targeting Benzo[g]quinazoline-Based Agents

The concept of "one drug, one target" is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. Consequently, the development of multi-targeting agents, also known as polypharmacology, is gaining significant traction. nih.gov The benzo[g]quinazoline scaffold is well-suited for the design of such agents due to its ability to be functionalized at multiple positions, allowing for the incorporation of pharmacophores that can interact with different biological targets.

A notable example of this approach is the development of dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key players in the progression of certain cancers. researchgate.net By simultaneously inhibiting both receptors, these benzo[g]quinazoline-based compounds can achieve a more comprehensive blockade of oncogenic signaling pathways, potentially leading to improved therapeutic outcomes and a reduced likelihood of drug resistance.

Future research in this area will focus on identifying other synergistic target combinations for various diseases. For instance, combining kinase inhibition with the blockade of other signaling pathways or with the induction of apoptosis could be a powerful strategy in cancer therapy. The design of such multi-targeting agents will require a deep understanding of the underlying disease biology and sophisticated medicinal chemistry approaches to achieve the desired activity profile while maintaining an acceptable safety margin.

Integration of Advanced Computational and Synthetic Methodologies in Drug Discovery Pipelines

The discovery and development of novel this compound derivatives will be significantly accelerated by the integration of advanced computational and synthetic methodologies. In silico techniques are playing an increasingly important role in modern drug design, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities and pharmacokinetic properties. researchgate.net

Molecular docking studies, for example, can provide valuable insights into the binding modes of benzo[g]quinazoline derivatives with their biological targets, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) investigations can help to identify the key structural features that govern the biological activity of these compounds, facilitating the optimization of lead candidates. researchgate.net

In parallel with these computational advances, the development of novel and efficient synthetic methodologies will be crucial for the construction of diverse libraries of this compound derivatives. researchgate.net This includes the exploration of new catalytic systems and multicomponent reactions to streamline the synthesis of these complex heterocyclic compounds. nih.gov The ability to rapidly and efficiently synthesize a wide range of analogs is essential for thorough SAR studies and the timely progression of promising compounds through the drug discovery pipeline.

Elucidating Undiscovered Mechanistic Pathways of Action

While the mechanisms of action for some this compound derivatives, such as kinase inhibition, are relatively well-understood, there is a significant opportunity to elucidate undiscovered mechanistic pathways. A deeper understanding of how these compounds exert their biological effects at a molecular level is essential for their rational optimization and for identifying potential new therapeutic applications.

For instance, some benzo[g]quinazoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The precise molecular pathways through which this occurs, including the involvement of specific pro- and anti-apoptotic proteins, remain to be fully elucidated. Unraveling these pathways could lead to the development of more effective and targeted cancer therapies.

Furthermore, the broad spectrum of biological activities reported for quinazoline-based compounds suggests that they may act through multiple and, in some cases, novel mechanisms. nih.gov Future research should employ a combination of biochemical, cell-based, and proteomic approaches to identify the direct molecular targets of this compound derivatives and to map the downstream signaling pathways that are modulated by these compounds. This will not only provide a more complete picture of their pharmacological effects but may also reveal new and unexpected therapeutic opportunities.

Addressing Challenges in the Development of Benzo[g]quinazoline-Based Research Tools

The development of potent and selective benzo[g]quinazoline-based research tools is a critical step towards validating novel biological targets and dissecting complex cellular pathways. However, several challenges need to be addressed to fully realize their potential in this regard.

One of the primary challenges is achieving high target selectivity. Many small molecule inhibitors, including those based on the quinazoline scaffold, can interact with multiple proteins, leading to off-target effects that can confound experimental results. The design of highly selective probes will require a combination of computational modeling, extensive SAR studies, and rigorous biochemical and cell-based characterization.

Another significant challenge is the optimization of the physicochemical properties of these compounds to ensure their suitability for use in biological systems. This includes improving their solubility, cell permeability, and metabolic stability. Poor physicochemical properties can limit the utility of a compound as a research tool, making it difficult to achieve the desired concentrations in cellular or in vivo models.

Finally, the synthesis of complex benzo[g]quinazoline derivatives can be challenging and time-consuming. beilstein-journals.org The development of more efficient and versatile synthetic routes will be essential to enable the rapid generation of diverse compound libraries for screening and optimization. Addressing these challenges will be crucial for the successful development of high-quality benzo[g]quinazoline-based research tools that can accelerate the pace of biological discovery.

Q & A

Q. Methodological Answer

  • Catalyst selection : Use Pd(PPh3_3)4_4 (0.03 mmol) for electron-deficient boronic acids .
  • Solvent system : DMF/water mixtures (3:1) enhance solubility of arylboronic acids .
  • Temperature control : Microwave heating (150°C, 1 h) accelerates coupling while minimizing decomposition .

What analytical techniques are essential for confirming purity in high-throughput screening?

Basic Research Question

  • LCMS : Dual gradients (e.g., 4→100% acetonitrile in 3–8 min) detect impurities (<5%) .
  • HPLC : Use trifluoroacetic acid (0.025%) as an ion-pairing agent for polar compounds .
  • Elemental analysis : Validate %C/%H/%N to confirm stoichiometry .

How do structural modifications influence the antimicrobial efficacy of quinazolin-4-amine derivatives?

Advanced Research Question

  • Electron-withdrawing groups : Nitro or bromo substituents (e.g., 6-bromo derivatives) enhance Gram-positive activity (MIC = 2 µg/mL) .
  • Hybrid scaffolds : Combining benzothiazole (e.g., via cyclocondensation) broadens antifungal spectra .
  • Validation : Compare zone-of-inhibition assays (vs. fluconazole) and time-kill kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.